(1-Methoxy-2-methylprop-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane
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Overview
Description
(1-Methoxy-2-methylprop-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a methoxy group, a methyl group, and a diphenylphosphane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-2-methylprop-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 1-methoxy-2-methylprop-2-en-1-yl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(1-Methoxy-2-methylprop-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diphenylphosphine oxide derivatives, while substitution reactions can produce a variety of functionalized phosphines .
Scientific Research Applications
(1-Methoxy-2-methylprop-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1-Methoxy-2-methylprop-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as metal ions and enzymes. The compound can act as a ligand, forming complexes with metal ions that can catalyze various chemical reactions. Its unique structure allows it to participate in a range of chemical transformations, making it a versatile tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
(1-Methoxy-2-methylprop-1-en-1-yl)oxytrimethylsilane: Similar in structure but with a trimethylsilane group instead of diphenylphosphane.
Propylene glycol methyl ether: Shares the methoxy and methyl groups but lacks the phosphane component.
Isophthalic acid, di(2-methylprop-2-en-1-yl) ester: Contains similar functional groups but is an ester rather than a phosphane.
Uniqueness
What sets (1-Methoxy-2-methylprop-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane apart is its combination of a methoxy group, a methyl group, and a diphenylphosphane group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
78177-41-0 |
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Molecular Formula |
C17H19O2P |
Molecular Weight |
286.30 g/mol |
IUPAC Name |
[(1-methoxy-2-methylprop-2-enyl)-phenylphosphoryl]benzene |
InChI |
InChI=1S/C17H19O2P/c1-14(2)17(19-3)20(18,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,1H2,2-3H3 |
InChI Key |
ORFFHLJGZJVPRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(OC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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